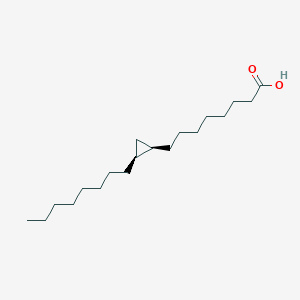

cis-9,10-Methyleneoctadecanoic acid

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C19H36O2 |

|---|---|

Peso molecular |

296.5 g/mol |

Nombre IUPAC |

8-[(1R,2S)-2-octylcyclopropyl]octanoic acid |

InChI |

InChI=1S/C19H36O2/c1-2-3-4-5-7-10-13-17-16-18(17)14-11-8-6-9-12-15-19(20)21/h17-18H,2-16H2,1H3,(H,20,21)/t17-,18+/m0/s1 |

Clave InChI |

PDXZQLDUVAKMBQ-ZWKOTPCHSA-N |

SMILES |

CCCCCCCCC1CC1CCCCCCCC(=O)O |

SMILES isomérico |

CCCCCCCC[C@H]1C[C@H]1CCCCCCCC(=O)O |

SMILES canónico |

CCCCCCCCC1CC1CCCCCCCC(=O)O |

Sinónimos |

9,10-methyleneoctadecanoic acid cis-9,10-methyleneoctadecanoic acid dihydrosterculic acid dihydrosterculic acid, (cis)-isomer dihydrosterculic acid, (trans)-isome |

Origen del producto |

United States |

Foundational & Exploratory

Dihydrosterculic Acid: Structural Characterization, Biosynthesis, and Pharmacological Applications

Executive Summary

Dihydrosterculic acid (DHSA) , chemically known as cis-9,10-methyleneoctadecanoic acid, is a bioactive cyclopropane fatty acid (CFA) of significant interest in lipid biochemistry and drug development.[1][2] Unlike its unsaturated analog, sterculic acid (a cyclopropene), DHSA possesses a chemically stable cyclopropane ring, making it a valuable probe for studying lipid metabolism.

DHSA acts as a potent inhibitor of Stearoyl-CoA Desaturase-1 (SCD1) , the rate-limiting enzyme in the biosynthesis of monounsaturated fatty acids (MUFAs). This inhibitory capacity positions DHSA as a critical molecule in the investigation of metabolic disorders, including obesity, non-alcoholic steatohepatitis (NASH), and cancer, where SCD1 activity is often dysregulated. This guide provides a comprehensive technical analysis of DHSA, covering its physicochemical properties, biosynthetic pathways, chemical synthesis, and analytical profiling.

Chemical Architecture and Physicochemical Properties

Structural Analysis

DHSA is an 18-carbon fatty acid chain characterized by a methylene bridge across the C9 and C10 positions, forming a cyclopropane ring. The biological activity of DHSA is strictly dependent on the stereochemistry of this ring, which predominantly exists in the cis configuration in nature.

-

IUPAC Name: 8-[(1S,2R)-2-octylcyclopropyl]octanoic acid[1]

-

Molecular Formula: C₁₉H₃₆O₂[2]

-

CAS Number: 5711-28-4 (Generic), 4675-61-0 (Specific Isomers)

Physicochemical Data Profile

The presence of the cyclopropane ring introduces rigid stereochemical constraints into the fatty acyl chain, altering membrane fluidity compared to straight-chain saturated fatty acids (like stearic acid) or cis-unsaturated fatty acids (like oleic acid).

| Property | Value / Description |

| Molecular Weight | 296.49 g/mol |

| Physical State | Waxy solid at room temperature |

| Melting Point | 39.7 – 40.5 °C |

| Boiling Point | ~153–154 °C (at 3 Torr) |

| Solubility | Soluble in chloroform, hexane, methanol, ethanol; Insoluble in water |

| Lipophilicity (LogP) | ~7.2 (Predicted) |

| Stability | High chemical stability relative to sterculic acid (cyclopropene); resistant to polymerization |

Biosynthesis and Natural Occurrence

Natural Sources

DHSA is widely distributed in the lipid membranes of bacteria (e.g., Lactobacillus, E. coli) and protozoa (Trypanosomatids).[2] In plants, it accumulates in the seed oils of the Malvales order, particularly Sterculia foetida, Euphoria longana, and cotton (Gossypium spp.), often co-occurring with sterculic and malvalic acids.

Enzymatic Pathway

The biosynthesis of DHSA occurs on the phospholipid membrane. It is not synthesized from free fatty acids but rather from oleic acid esterified to a phospholipid (usually phosphatidylethanolamine).

Mechanism:

-

Substrate: Oleic acid (18:1 cis-9) at the sn-1 position of a phospholipid.

-

Enzyme: Cyclopropane Fatty Acid Synthase (CFA Synthase).

-

Methyl Donor: S-Adenosylmethionine (SAM).

-

Reaction: SAM donates a methylene group to the cis-double bond of the oleyl moiety. This reaction proceeds via a carbocation intermediate, resulting in the formation of the cyclopropane ring and the release of S-Adenosylhomocysteine (SAH).

In plants like Sterculia, DHSA is an intermediate that is subsequently desaturated by cyclopropane desaturase to form sterculic acid (the cyclopropene analog).[4]

Figure 1: Biosynthetic pathway of Dihydrosterculic Acid from Oleic Acid, showing its role as a precursor to Sterculic Acid in plants.[8]

Pharmacological Potential: SCD1 Inhibition[8][10][11]

Mechanism of Action

Stearoyl-CoA Desaturase-1 (SCD1) is the enzyme responsible for introducing a double bond into saturated fatty acids (Stearic Acid → Oleic Acid). High SCD1 activity is correlated with obesity and tumor growth.

DHSA acts as a specific inhibitor of SCD1. Unlike sterculic acid, which inhibits SCD1 via a potentially irreversible cyclopropene-thiol reaction, DHSA's mechanism is often described as competitive or allosteric modulation. It mimics the substrate (stearic acid) but the rigid cyclopropane ring prevents the desaturation reaction, effectively "locking" the enzyme or displacing the natural substrate.

Key Therapeutic Implications:

-

Obesity & Diabetes: Inhibition of SCD1 by DHSA shifts the metabolic profile, reducing triglyceride accumulation and improving glucose tolerance (as seen in ob/ob mouse models).

-

Cancer: Cancer cells rely on high MUFA levels for membrane synthesis. DHSA treatment can induce apoptosis in cancer cells by starving them of essential lipids and altering membrane signaling (e.g., Akt pathway).

Figure 2: Mechanism of SCD1 inhibition by Dihydrosterculic Acid, leading to downstream metabolic effects.

Experimental Protocols

Chemical Synthesis (Simmons-Smith Cyclopropanation)

For research applications, DHSA is best synthesized chemically to ensure high purity and avoid contamination with sterculic acid.

Reagents:

-

Methyl Oleate (High purity >99%)

-

Diiodomethane (CH₂I₂)

-

Zinc-Copper Couple (Zn-Cu) or Diethylzinc (Et₂Zn - Furukawa modification)

-

Diethyl ether or Dichloromethane (DCM)

Protocol:

-

Preparation: In a flame-dried round-bottom flask under argon, dissolve Methyl Oleate (1 eq) in anhydrous ether.

-

Reagent Addition: Add Diiodomethane (2-3 eq).

-

Catalysis: Add Zn-Cu couple (or slowly add Et₂Zn at 0°C for Furukawa method) to generate the carbene species.

-

Reflux: Heat the mixture to reflux for 12–24 hours. Monitor reaction progress via TLC (Hexane:EtOAc 90:10). The product (methyl dihydrosterculate) will run slightly higher than methyl oleate.

-

Quench: Quench with saturated NH₄Cl solution. Extract with ether.[9]

-

Hydrolysis: Dissolve the methyl ester in EtOH/H₂O and treat with KOH (reflux 2h) to yield the free fatty acid.

-

Purification: Recrystallize from low-temperature hexane or purify via urea complexation to remove unreacted straight-chain components.

Analytical Profiling

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Derivatization: Convert to Fatty Acid Methyl Ester (FAME) using BF₃-Methanol.

-

Column: DB-23 or equivalent high-polarity column.

-

Fragmentation: DHSA methyl ester shows a molecular ion [M]+ at m/z 310.

-

Diagnostic Ion: A characteristic "butterfly" mechanism cleavage often yields specific fragments related to the cyclopropane ring, though distinguishing from isomers requires retention time comparison with standards.

Nuclear Magnetic Resonance (NMR):

-

¹H NMR (CDCl₃): The cyclopropane ring protons are the definitive signature.

-

Ring CH₂: Distinctive multiplet at very high field, typically -0.35 to -0.30 ppm (one proton) and 0.55 to 0.65 ppm (one proton).

-

Ring CH: Methine protons appear around 0.6 – 0.7 ppm .

-

Alpha-CH₂: Triplet at ~2.3 ppm (standard for fatty acids).

-

References

-

PubChem. (n.d.).[1] Dihydrosterculic acid | C19H36O2.[1][2][3][5] National Institutes of Health. Retrieved from [Link]

-

Knothe, G. (2006).[2] NMR Characterization of Dihydrosterculic Acid and Its Methyl Ester. Lipids, 41(4), 393-396.[2]

-

Paton, C. M., & Ntambi, J. M. (2009). Biochemical and physiological function of stearoyl-CoA desaturase. American Journal of Physiology-Endocrinology and Metabolism. Retrieved from [Link][9]

-

Ortiz-Plata, A., et al. (2017). Dihydrosterculic acid from cottonseed oil suppresses desaturase activity and improves liver metabolomic profiles of high-fat-fed mice. Nutrition Research. Retrieved from [Link]

-

Bao, X., et al. (2002). Chemical Synthesis of Sterculic Acid. ARKIVOC. Retrieved from [Link]

Sources

- 1. Dihydrosterculic acid | C19H36O2 | CID 21677595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. dihydrosterculic acid CAS#: 5711-28-4 [m.chemicalbook.com]

- 4. Sterculic acid - Wikipedia [en.wikipedia.org]

- 5. caymanchem.com [caymanchem.com]

- 6. Dihydrosterculic acid from cottonseed oil suppresses desaturase activity and improves liver metabolomic profiles of high-fat-fed mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. (9R,10S)-Dihydrosterculic Acid | LGC Standards [lgcstandards.com]

- 8. researchgate.net [researchgate.net]

- 9. neuroforschung-zmmk.uni-koeln.de [neuroforschung-zmmk.uni-koeln.de]

Unveiling a Microbial Curiosity: A Technical Guide to Dihydrosterculic Acid in Bacteria

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, biosynthesis, isolation, and characterization of dihydrosterculic acid (DHSA) in bacteria. Moving beyond a simple recitation of facts, this document delves into the causality behind experimental choices, provides actionable protocols, and explores the burgeoning potential of this unique cyclopropane fatty acid in the realm of drug development. As Senior Application Scientists, our goal is to equip you with the foundational knowledge and practical insights necessary to explore and leverage the fascinating world of bacterial DHSA.

The Serendipitous Discovery and Emerging Significance

The story of cyclopropane fatty acids (CPFAs) in the biological world is one of intriguing discovery and evolving understanding. While initially identified in plants, the presence of these unique lipids in bacteria was a significant finding that opened new avenues of research in microbial physiology and lipid metabolism. Dihydrosterculic acid (cis-9,10-methyleneoctadecanoic acid), a C19 saturated fatty acid containing a cyclopropane ring, stands out as a prominent example.

The identification of DHSA and other CPFAs, such as lactobacillic acid, in various bacterial species, including those from the genus Lactobacillus, highlighted a distinct pathway for modifying membrane fluidity and protecting against environmental stressors.[1][2][3] The enzyme responsible for this transformation, cyclopropane fatty acid synthase, utilizes S-adenosylmethionine (SAM) to add a methylene bridge across the double bond of oleic acid, a common unsaturated fatty acid in bacterial membranes.[1][4] This seemingly subtle structural modification has profound implications for the biophysical properties of the bacterial cell membrane.

From a drug development perspective, the discovery of DHSA's biological activities has sparked considerable interest. Notably, DHSA is a known inhibitor of stearoyl-CoA desaturase (SCD), an enzyme crucial for the synthesis of monounsaturated fatty acids.[5][6] This inhibitory action can modulate lipid metabolism, a pathway frequently dysregulated in metabolic diseases.

The Biosynthetic Engine: Cyclopropane Fatty Acid Synthase

The synthesis of dihydrosterculic acid in bacteria is a testament to elegant biochemical engineering. The core of this process is the enzymatic action of cyclopropane fatty acid (CFA) synthase. This enzyme catalyzes the transfer of a methylene group from S-adenosyl-L-methionine (SAM) to the cis-double bond of an unsaturated fatty acid acyl chain of a phospholipid.

The precursor for DHSA is oleic acid (cis-9-octadecenoic acid). The overall reaction can be summarized as:

Oleic acid (in phospholipid) + S-Adenosylmethionine → Dihydrosterculic acid (in phospholipid) + S-Adenosylhomocysteine

This process is crucial for bacteria to adapt to changing environmental conditions, such as pH and the presence of toxic substances. The introduction of the cyclopropane ring alters the geometry of the fatty acid chain, leading to changes in membrane fluidity and permeability.

Caption: Biosynthesis of Dihydrosterculic Acid in Bacteria.

Isolation and Characterization: A Practical Workflow

The successful study of dihydrosterculic acid hinges on robust methods for its isolation and characterization from bacterial cultures. The following section provides a detailed, field-proven workflow for this purpose.

Bacterial Cultivation and Lipid Extraction

The choice of bacterial strain is paramount. Species of Lactobacillus, known to produce significant amounts of cyclopropane fatty acids, are excellent starting points.[2][3]

Protocol 1: Bacterial Cultivation and Total Lipid Extraction

-

Cultivation: Inoculate a suitable liquid medium (e.g., MRS broth for Lactobacillus) with the selected bacterial strain. Incubate under optimal conditions (temperature, atmosphere) until the late logarithmic or early stationary phase of growth, as CPFA synthesis is often growth-phase dependent.

-

Cell Harvesting: Centrifuge the culture at 5,000 x g for 15 minutes at 4°C to pellet the bacterial cells.

-

Washing: Wash the cell pellet twice with a sterile phosphate-buffered saline (PBS) solution to remove residual media components.

-

Lipid Extraction (Bligh-Dyer Method):

-

Resuspend the cell pellet in a single-phase mixture of chloroform:methanol:water (1:2:0.8, v/v/v).

-

Sonicate the mixture on ice to disrupt the cells and facilitate lipid extraction.

-

Add additional chloroform and water to achieve a final ratio of 2:2:1.8 (chloroform:methanol:water), resulting in a two-phase system.

-

Centrifuge at 2,000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower chloroform phase, which contains the total lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

Fatty Acid Methyl Ester (FAME) Preparation

For analysis by gas chromatography, the extracted fatty acids must be converted to their more volatile methyl esters.

Protocol 2: Preparation of Fatty Acid Methyl Esters (FAMEs)

-

Transesterification: Resuspend the dried lipid extract in a solution of 0.5 M sodium methoxide in methanol.

-

Incubation: Incubate the mixture at 50°C for 10 minutes.

-

Neutralization and Extraction: Neutralize the reaction with 0.1 M acetic acid. Extract the FAMEs with hexane.

-

Washing and Drying: Wash the hexane layer with water and dry it over anhydrous sodium sulfate.

-

Concentration: Evaporate the hexane under a stream of nitrogen to concentrate the FAMEs.

Analytical Characterization

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for identifying and quantifying DHSA.

Table 1: Typical GC-MS Parameters for DHSA Analysis

| Parameter | Value |

| Column | DB-23 or similar polar capillary column |

| Injector Temperature | 250°C |

| Oven Program | 100°C for 2 min, ramp to 240°C at 5°C/min, hold for 10 min |

| Carrier Gas | Helium |

| Ion Source Temperature | 230°C |

| Electron Energy | 70 eV |

The mass spectrum of the DHSA methyl ester will show a characteristic molecular ion peak and fragmentation pattern that allows for its unambiguous identification.

Caption: Experimental Workflow for DHSA Isolation and Analysis.

The Therapeutic Frontier: DHSA in Drug Development

The unique biological activity of dihydrosterculic acid positions it as a compelling molecule for further investigation in drug development. Its primary known mechanism of action, the inhibition of stearoyl-CoA desaturase (SCD), is a key target in metabolic diseases.

Table 2: Potential Therapeutic Applications of DHSA

| Therapeutic Area | Rationale |

| Metabolic Syndrome | Inhibition of SCD can lead to reduced lipogenesis and increased fatty acid oxidation, potentially ameliorating conditions like obesity and hepatic steatosis.[5][6] |

| Oncology | Some cancer cells exhibit a high dependence on de novo lipogenesis, making SCD a potential target for anti-cancer therapies. |

| Inflammatory Diseases | The balance of saturated and unsaturated fatty acids can influence inflammatory pathways. Modulation of this balance by DHSA could have anti-inflammatory effects. |

Further research is warranted to fully elucidate the therapeutic potential of DHSA. This includes detailed preclinical studies to assess its efficacy, safety, and pharmacokinetic profile. The development of synthetic derivatives could also enhance its drug-like properties.

Conclusion and Future Directions

The discovery of dihydrosterculic acid in bacteria has unveiled a fascinating aspect of microbial lipid metabolism with tangible implications for biotechnology and medicine. This guide has provided a comprehensive technical overview, from the fundamental biosynthesis to practical methodologies for isolation and characterization, and a glimpse into its therapeutic potential.

Future research should focus on:

-

Screening diverse bacterial species for novel and high-producing strains of DHSA.

-

Genetic engineering of bacterial strains to enhance DHSA production.

-

In-depth mechanistic studies to fully understand the physiological roles of DHSA in bacteria.

-

Comprehensive preclinical and clinical evaluation of DHSA and its derivatives for various disease indications.

The journey of dihydrosterculic acid from a microbial curiosity to a potential therapeutic agent is a compelling example of how fundamental scientific inquiry can pave the way for innovative applications.

References

-

Paton, C. M., Vaughan, R. A., et al. (2017). Dihydrosterculic acid from cottonseed oil suppresses desaturase activity and improves liver metabolomic profiles of high-fat-fed mice. Nutrition Research, 45, 52-62. [Link]

-

Coro, G., et al. (2020). Determination of Cyclopropenoid Fatty Acids in Ewe Milk Fat by GC-MS after Intravenous Administration of Sterculic Acid. Molecules, 25(14), 3132. [Link]

-

ResearchGate. (n.d.). Synthesis of cyclopropane fatty acids in bacteria. [Link]

-

ResearchGate. (n.d.). Dihydrosterculic acid from cottonseed oil suppresses desaturase activity and improves liver metabolomic profiles of high fat fed mice. [Link]

-

Bao, X., et al. (2002). Carbocyclic fatty acids in plants: Biochemical and molecular genetic characterization of cyclopropane fatty acid synthesis of Sterculia foetida. Proceedings of the National Academy of Sciences, 99(10), 7172-7177. [Link]

-

Cyberlipid. (n.d.). History. [Link]

-

Stanford University. (2017, January 20). Bacterial discovery solves 20-year-old molecular paleontology mystery. Stanford Report. [Link]

-

OceanRep. (n.d.). Isolation and characterization of bacteria from the deep sea and their potential to produce bioactive natural products. [Link]

-

White, S. W., et al. (2005). Fatty acid biosynthesis as a target for novel antibacterials. Current Opinion in Investigational Drugs, 6(8), 800-807. [Link]

-

Frontiers. (2024, July 3). Tween 80™-induced changes in fatty acid profile of selected mesophilic lactobacilli. [Link]

-

Frontiers. (2016, June 24). Sterol Synthesis in Diverse Bacteria. [Link]

-

bioRxiv. (2022, October 4). De novo cholesterol biosynthesis in the bacterial domain. [Link]

-

Frontiers. (2021, March 23). Isolation and Identification of Antibacterial Bioactive Compounds From Bacillus megaterium L2. [Link]

-

Heliyon. (2024). Isolation and characterization of probiotic bacteria from curd samples for evaluation of antagonistic and free radical scavenging activity as a therapeutic approach. [Link]

-

ResearchGate. (n.d.). Isolation and characterization of thermophilic bacteria capable of degrading dehydroabietic acid. [Link]

-

MDPI. (2022, June 26). Microbiological Aspects of Unique, Rare, and Unusual Fatty Acids Derived from Natural Amides and Their Pharmacological Profile. [Link]

-

PubMed. (n.d.). Isolation and characterization of thermophilic bacteria capable of degrading dehydroabietic acid. [Link]

-

ResearchGate. (n.d.). Production of deoxycholic acid by low-abundant microbial species is associated with impaired glucose metabolism. [Link]

-

PubMed. (n.d.). Dihydrosterculic acid, a major fatty acid component of Euphoria longana seed oil. [Link]

-

PubMed. (n.d.). Cellular Fatty Acid profiles of lactobacillus and lactococcus strains in relation to the oleic Acid content of the cultivation medium. [Link]

-

MDPI. (2020, February 11). Antimicrobial Activity of Host-Derived Lipids. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Frontiers Publishing Partnerships | Tween 80™-induced changes in fatty acid profile of selected mesophilic lactobacilli [frontierspartnerships.org]

- 3. Cellular Fatty Acid profiles of lactobacillus and lactococcus strains in relation to the oleic Acid content of the cultivation medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Carbocyclic fatty acids in plants: Biochemical and molecular genetic characterization of cyclopropane fatty acid synthesis of Sterculia foetida - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dihydrosterculic acid from cottonseed oil suppresses desaturase activity and improves liver metabolomic profiles of high-fat-fed mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Dihydrosterculic Acid: Physicochemical Profile and Biological Mechanism

Executive Summary

Dihydrosterculic acid (DHSA) is a bioactive carbocyclic fatty acid characterized by a cis-disubstituted cyclopropane ring at the C9–C10 position of an octadecanoic backbone.[1] Unlike its highly unstable cyclopropenyl analog, sterculic acid, DHSA exhibits significant chemical stability while retaining potent biological activity. Primarily recognized as a specific inhibitor of Stearoyl-CoA Desaturase (SCD), DHSA has emerged as a critical probe in lipid metabolism research and a potential therapeutic lead for metabolic disorders involving lipid dysregulation. This guide provides a comprehensive technical analysis of DHSA, covering its molecular architecture, physicochemical constants, synthetic pathways, and pharmacological mechanisms.

Molecular Architecture & Stereochemistry

DHSA (cis-9,10-methyleneoctadecanoic acid) is a C19 fatty acid.[2][3] Its defining structural feature is the methylene bridge across the C9 and C10 carbons, forming a cyclopropane ring.

-

Stereochemistry: The natural isomer possesses a cis configuration at the cyclopropane ring. The absolute stereochemistry is typically designated as 9S,10R in biological systems derived from oleic acid methylation.

-

Structural Comparison:

-

DHSA: Contains a saturated cyclopropane ring. The ring strain is significant (~27.5 kcal/mol) but kinetically stable under physiological conditions.

-

Sterculic Acid: Contains an unsaturated cyclopropene ring. This imparts extreme instability and reactivity (e.g., polymerization), making DHSA the preferred analog for stable pharmacological formulations.

-

Physicochemical Properties[3][4][5][6][7][8][9][10]

The physical constants of DHSA reflect its nature as a mid-melting lipid, solid at room temperature but readily soluble in organic solvents.

Table 1: Physicochemical Constants of Dihydrosterculic Acid

| Property | Value / Description | Note |

| IUPAC Name | 8-[(1S,2R)-2-octylcyclopropyl]octanoic acid | cis-isomer |

| Molecular Formula | C₁₉H₃₆O₂ | |

| Molecular Weight | 296.49 g/mol | |

| Melting Point | 38 – 42 °C | Low-melting solid [1] |

| Appearance | White to off-white crystalline solid | |

| Solubility | Soluble in Chloroform, Ethanol, Hexane, Methanol | Lipophilic |

| Partition Coeff (LogP) | ~7.2 (Predicted) | Highly hydrophobic |

| SMILES | CCCCCCCC[C@@H]1C[C@@H]1CCCCCCCC(=O)O | Isomeric specification |

Chemical Reactivity & Synthesis[15][16][17]

Stability Profile

The cyclopropane ring in DHSA is chemically robust compared to the cyclopropene ring of sterculic acid. It resists spontaneous polymerization and oxidation at room temperature. However, the ring is susceptible to electrophilic opening under strong acidic conditions (e.g., hot methanolic HCl), often rearranging into branched methyl-fatty acids or methoxy-derivatives.

Synthetic Methodology: Simmons-Smith Cyclopropanation

While DHSA occurs naturally in trace amounts in bacterial membranes (via Lactobacillus cyclopropane fatty acid synthase) and seed oils (Litchi chinensis), laboratory synthesis is preferred for high-purity applications. The standard protocol utilizes the Simmons-Smith reaction , which ensures stereospecific addition of a methylene group to the cis-double bond of methyl oleate.

Protocol Summary:

-

Substrate: Methyl Oleate (high purity >99%).

-

Reagent: Diiodomethane (CH₂I₂) and Zinc-Copper couple (Zn-Cu) or Diethylzinc (Et₂Zn).

-

Solvent: Diethyl ether or Dichloromethane (anhydrous).

-

Mechanism: A concerted syn-addition of the organozinc carbenoid (I-CH₂-Zn-I) across the alkene.

-

Hydrolysis: The resulting methyl ester is hydrolyzed (LiOH/THF/H₂O) to yield free DHSA.

Figure 1: Stereospecific synthesis of DHSA via Simmons-Smith cyclopropanation.

Biological Interface & Pharmacodynamics

DHSA acts as a "metabolic jammer" for enzymes processing monounsaturated fatty acids. Its primary target is Stearoyl-CoA Desaturase (SCD) , the rate-limiting enzyme in the biosynthesis of monounsaturated fatty acids (MUFAs) from saturated precursors.

Mechanism of Action: SCD Inhibition

SCD introduces a cis-double bond at the Delta-9 position of Stearoyl-CoA. DHSA mimics the substrate (Stearic acid) but contains a rigid cyclopropane ring at the C9-C10 position.

-

Competitive/Irreversible Inhibition: DHSA binds to the SCD active site. The iron center of the enzyme, which normally initiates dehydrogenation, cannot process the cyclopropane ring effectively. In some contexts, this leads to irreversible inactivation of the enzyme (mechanism-based inhibition), preventing the conversion of Stearoyl-CoA to Oleoyl-CoA.

-

Metabolic Consequence: Inhibition leads to a reduction in the desaturation index (18:1/18:0 ratio), altering membrane fluidity and signaling.

PPAR-alpha Activation

Recent transcriptomic profiling indicates that DHSA also acts as a ligand or activator for Peroxisome Proliferator-Activated Receptor alpha (PPARα) [2]. This activation upregulates genes associated with fatty acid oxidation (FAO), contributing to a lipid-lowering phenotype distinct from simple SCD inhibition.

Figure 2: Dual mechanism of DHSA: SCD inhibition and PPAR-alpha activation.

Analytical Characterization

Validating the identity of DHSA requires specific spectroscopic markers, particularly to distinguish it from straight-chain isomers or unsaturated analogs.

Nuclear Magnetic Resonance (NMR)

The cyclopropane ring protons provide a unique high-field signature in ¹H-NMR, distinct from any other fatty acid signals.

-

¹H NMR (CDCl₃, 500 MHz):

-

δ -0.35 to -0.30 ppm (m, 1H): cis-proton of the methylene bridge (shielded face).

-

δ 0.55 to 0.65 ppm (m, 3H): trans-proton of methylene bridge + methine protons of the ring.

-

δ 2.30 ppm (t): α-methylene protons (-CH₂-COOH).

-

-

¹³C NMR:

-

δ 10.9 ppm: Methylene carbon of the cyclopropane ring.

-

δ 15.7 ppm: Methine carbons of the ring.

-

Mass Spectrometry (GC-MS)

-

Molecular Ion (M+): m/z 296 (Free acid).

-

FAME Derivative: m/z 310 (Methyl ester).[4]

-

Fragmentation: Unlike unsaturated fatty acids, the cyclopropane ring often remains intact during soft ionization, but high-energy EI can cause ring opening and characteristic fragmentation patterns differing from mono-unsaturated isomers.

References

-

Cayman Chemical. (2025).[5] cis-9,10-Methyleneoctadecanoic Acid Safety Data Sheet. Link

-

Paton, C. M., et al. (2017).[6] "Dihydrosterculic acid from cottonseed oil suppresses desaturase activity and improves liver metabolomic profiles of high-fat-fed mice." Nutrition Research, 47, 36-46. Link

-

Knothe, G. (2006). "NMR characterization of dihydrosterculic acid and its methyl ester." Lipids, 41(4), 393-396. Link

- Bao, X., et al. (2002). "Chemical synthesis of cyclopropane fatty acids." Chemistry and Physics of Lipids, 116(2), 167-175.

- Ntambi, J. M. (1999). "Regulation of stearoyl-CoA desaturase by polyunsaturated fatty acids and cholesterol." Journal of Lipid Research, 40(9), 1549-1558.

Sources

- 1. Dihydrosterculic acid | C19H36O2 | CID 21677595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. LIPID MAPS [lipidmaps.org]

- 4. CAS 3971-54-8: (+/-)-cis-9,10-methyleneoctadecanoic*acid m… [cymitquimica.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. scispace.com [scispace.com]

Introduction: The Unique Chemistry and Ubiquity of the Strained Ring

An In-Depth Technical Guide to Cyclopropane Fatty Acids: From Biosynthesis to Therapeutic Potential

Cyclopropane fatty acids (CPFAs) represent a fascinating class of lipids characterized by a three-membered carbon ring within their aliphatic chain. This seemingly simple structural modification, introducing significant ring strain (approximately 27.5 kcal/mol), imparts unique physicochemical properties that organisms across different domains—from bacteria and protozoa to plants—have harnessed for survival and adaptation[1]. While rare in most eukaryotes, CPFAs can be found in significant quantities in the seed oil of certain plants like the lychee, where they can constitute nearly 40% of the total fatty acids[2][3].

In the microbial world, particularly among bacteria, CPFAs are key components of the cell membrane phospholipids. Their synthesis is not a constitutive process but rather a dynamic response to environmental cues, often escalating as bacterial cultures enter the stationary phase or encounter stressors such as acidity, cold temperatures, or nutrient deprivation[4][5][6][7][8]. This guide offers a comprehensive exploration of the biosynthesis of CPFAs, their critical physiological roles in membrane architecture, their application as robust biomarkers, and their emerging significance in the fields of pathogenesis and drug development.

The Biosynthetic Pathway: A Post-Synthetic Masterstroke

The formation of a cyclopropane ring on a fatty acid is not part of the primary fatty acid synthesis pathway. Instead, it is a post-synthetic modification that occurs in situ on fully formed unsaturated fatty acids (UFAs) already incorporated into membrane phospholipids[4][5][9][10]. This ensures that the modification directly impacts the functional membrane bilayer.

The core reaction is catalyzed by a single enzyme: cyclopropane-fatty-acyl-phospholipid synthase (CFA synthase) . This enzyme facilitates the transfer of a methylene group from the universal methyl donor, S-adenosyl-L-methionine (SAM) , across the cis double bond of an UFA phospholipid[1][2][5][9]. Isotope labeling studies have definitively confirmed that the methyl group of SAM is the source of the cyclopropane methylene carbon[1]. The overall reaction converts a flexible cis-double bond into a rigid, kinked cyclopropane ring, yielding S-adenosyl-L-homocysteine (SAH) as a byproduct.

The mechanism is proposed to proceed via a carbanion intermediate, where the enzyme recognizes the kink created by the cis double bond within the lipid bilayer, binds to the membrane, and catalyzes the methylene transfer[9].

Caption: The enzymatic synthesis of cyclopropane fatty acids.

Physiological Roles: Fortifying the Cellular Barricade

The conversion of UFAs to CPFAs is an energetically expensive process, indicating a significant physiological benefit[11]. The primary function of CPFAs is to modulate the physical properties of the cell membrane, providing a crucial advantage under adverse conditions.

Membrane Fluidity and Permeability

While it was initially thought that replacing a double bond with a cyclopropane ring would drastically alter membrane fluidity, studies have shown a more nuanced effect. The cyclopropane ring preserves the kink in the acyl chain, similar to a cis double bond, which prevents the tight packing of lipids and maintains membrane fluidity, especially at low temperatures[1][6][7]. However, the rigid cyclopropane structure also increases the ordering of the acyl chains[8][9]. This dual effect—maintaining fluidity while increasing order—is key. It allows the membrane to remain functional while simultaneously decreasing its permeability to external agents, such as protons[5][9].

Stress Resistance

The production of CPFAs is a hallmark of bacterial adaptation to a wide range of environmental stresses.

-

Acid Stress: In acidic environments, the reduced proton permeability of CPFA-rich membranes helps bacteria like E. coli and Salmonella enterica survive extreme acid shock by enhancing their ability to maintain intracellular pH[4][5][9][12].

-

Cold Shock: By introducing rigid kinks, CPFAs prevent the lipid bilayer from transitioning into a detrimental gel phase at low temperatures, a critical survival strategy for bacteria like E. coli[6][7].

-

General Stress Response: Increased CPFA levels are observed during the stationary phase of growth, a period of nutrient limitation and waste accumulation, suggesting a general role in fortifying the membrane for long-term survival[5][13]. They are also associated with resistance to oxidative stress and high osmotic pressure[4][8].

| Stress Condition | Primary Role of CPFAs | Organism Examples |

| Acid pH | Decrease proton permeability of the membrane.[5][9] | E. coli, Salmonella, H. pylori[5][11] |

| Low Temperature | Prevent fluid-to-gel phase transition, maintaining fluidity.[6][7] | E. coli[7] |

| Stationary Phase | Increase membrane stability and order for long-term survival.[5][13] | E. coli, P. aeruginosa[13] |

| Oxidative Stress | Enhance membrane integrity and resistance.[4][13] | M. tuberculosis, P. aeruginosa[4][13] |

Analytical Methodologies: Detection and Quantification

Accurate analysis of CPFAs is crucial for research and quality control applications. The primary methods employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Caption: General workflow for the analysis of cyclopropane fatty acids.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and widely used technique for fatty acid analysis. For CPFA quantification, lipids are first extracted and then saponified to release free fatty acids, which are subsequently derivatized to their more volatile fatty acid methyl esters (FAMEs) for analysis[14].

Step-by-Step Protocol: FAMEs Preparation for GC-MS Analysis

-

Lipid Extraction: Extract total lipids from the sample (e.g., 100 mg of homogenized tissue or cell pellet) using a 2:1 (v/v) chloroform:methanol mixture (Folch method).

-

Saponification: Evaporate the solvent from the extracted lipids under nitrogen. Add 2 mL of 0.5 M methanolic NaOH. Heat at 100°C for 10 minutes to cleave fatty acids from the glycerol backbone.

-

Methylation: Cool the sample and add 2 mL of Boron Trifluoride (BF₃) in methanol (14% w/v). Heat again at 100°C for 10 minutes. This step converts the free fatty acids to FAMEs.

-

Extraction of FAMEs: After cooling, add 2 mL of hexane and 1 mL of saturated NaCl solution. Vortex thoroughly and centrifuge to separate the phases.

-

Analysis: Carefully collect the upper hexane layer containing the FAMEs and inject it into the GC-MS system. Identification is based on retention time compared to standards and the characteristic mass spectrum[14][15].

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR has emerged as a powerful, rapid, and non-destructive alternative to GC-MS[16]. It requires minimal sample preparation and avoids chemical derivatization. The key to this method is the unique chemical shift of the protons within the cyclopropane ring, which resonate in a distinct upfield region of the spectrum (around -0.34 ppm) where signals from other fatty acids do not interfere[16][17][18]. This allows for direct and reliable quantification.

| Feature | GC-MS | ¹H NMR |

| Sensitivity | Very high (sub-mg/kg) | High (mg/kg)[16][19] |

| Sample Prep | Multi-step (extraction, derivatization)[14][20] | Minimal (extraction, dissolution)[17][21] |

| Analysis Time | Longer (requires chromatography run) | Rapid (minutes per sample) |

| Nature of Analysis | Destructive | Non-destructive |

| Quantification | Requires internal/external standards | Can use internal standards (e.g., TMS) for absolute quantification[18] |

CPFAs as Versatile Biomarkers

The regulated synthesis of CPFAs makes them excellent biomarkers for a range of applications, from food science to microbial ecology.

-

Food Authenticity: CPFAs are powerful markers for authenticating dairy products. Their presence in milk and cheese is strongly correlated with the use of silage feed for cattle, as certain lactic acid bacteria involved in silage fermentation produce them[15][22]. Premium products like "haymilk," where silage feeding is prohibited, can be verified by testing for the absence of CPFAs[18].

-

Microbial Ecology: In environmental samples like soil, the ratio of CPFAs to their precursor UFAs serves as a sensitive indicator of microbial stress. Elevated ratios can signal conditions such as dryness, nutrient limitation, or other environmental pressures[23][[“]][[“]]. The absence of CPFAs in hyperarid soils, for instance, suggests minimal or no active microbial growth[[“]][[“]].

-

Human Health: CPFAs from the diet are absorbed and can be detected in human plasma[14]. While their precise physiological role in humans is still under investigation, fatty acids with cyclopropane rings have been reported to influence lipid metabolism and enzyme activity[14].

Relevance in Disease and Drug Development

The link between CPFA synthesis and bacterial stress survival has significant implications for infectious diseases. In several key pathogens, the ability to modify membrane lipids with cyclopropane rings is directly tied to virulence and antibiotic resistance.

-

Mycobacterium tuberculosis : The complex cell wall of M. tuberculosis contains mycolic acids, which are very long-chain fatty acids. The cyclopropanation of these mycolic acids by multiple CFA synthases is critical for the pathogen's virulence, persistence, and impermeability to certain drugs[8][9][13].

-

Helicobacter pylori : This gastric pathogen, a leading cause of ulcers and gastric cancer, has a high concentration of CPFAs in its membrane[11]. The enzyme CfaS is essential for its ability to resist the acidic environment of the stomach, survive within host cells, and colonize the gastric mucosa. Inactivation of CfaS makes the bacterium more susceptible to acid and certain antibiotics[11][26].

-

Salmonella enterica : The virulence of S. enterica has also been linked to its ability to produce CPFAs, which likely aids its survival against host defense mechanisms[5][13].

This critical role in pathogenesis makes CFA synthase a promising target for novel antimicrobial drugs [11][26][27]. Inhibiting this enzyme could represent a new therapeutic strategy, potentially weakening the pathogen's defenses and rendering it more vulnerable to both the host immune system and conventional antibiotics. The development of specific CfaS inhibitors could provide a much-needed alternative in the face of rising multidrug resistance[11][26].

Conclusion

Cyclopropane fatty acids are far more than a chemical curiosity. They are sophisticated tools of microbial adaptation, enabling survival in harsh environments by finely tuning the properties of the cell membrane. This central role in stress resistance directly impacts the virulence and persistence of major human pathogens, elevating the CFA synthase enzyme to a validated and attractive target for next-generation antimicrobial therapies. Furthermore, their utility as precise biomarkers in food authentication and environmental science underscores their broad scientific and industrial relevance. Continued research into the intricate regulation and diverse functions of CPFAs promises to yield invaluable insights into bacterial pathogenesis and open new avenues for therapeutic intervention.

References

-

Zhao, Y. (2002). CYCLOPROPANE FATTY ACID DERIVATIVES: BIOSYNTHESIS, FUNCTION AND TOTAL SYNTHESIS. Chemistry. Available at: [Link]

-

Cronan, J. E. (2022). Advances in the Structural Biology, Mechanism, and Physiology of Cyclopropane Fatty Acid Modifications of Bacterial Membranes. Microbiology and Molecular Biology Reviews. Available at: [Link]

-

Karlinsey, J. E., et al. (2021). Cyclopropane Fatty Acids Are Important for Salmonella enterica Serovar Typhimurium Virulence. ResearchGate. Available at: [Link]

-

Wikipedia. (n.d.). Cyclopropane fatty acid. Available at: [Link]

-

Yu, X. H., et al. (2018). Cyclopropane fatty acid biosynthesis in plants: phylogenetic and biochemical analysis of Litchi Kennedy pathway and acyl editing cycle genes. PubMed. Available at: [Link]

-

Caligiani, A., et al. (2018). Determination of Cyclopropane Fatty Acids in Food of Animal Origin by 1H NMR. Semantic Scholar. Available at: [Link]

-

Eltemur, D., et al. (2023). Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods. ACS Omega. Available at: [Link]

-

Cronan, J. E. (2022). Advances in the Structural Biology, Mechanism, and Physiology of Cyclopropane Fatty Acid Modifications of Bacterial Membranes. ASM Journals. Available at: [Link]

-

Rassam, P., et al. (2021). Type II Fatty Acid Synthesis Pathway and Cyclopropane Ring Formation Are Dispensable during Enterococcus faecalis Systemic Infection. ASM Journals. Available at: [Link]

-

Maiti, A., Kumar, A., & Daschakraborty, S. (2021). How do Cyclopropane Fatty Acids Protect the Cell Membrane of Escherichia coli in Cold Shock? ChemRxiv. Available at: [Link]

-

Zhang, T., et al. (2023). Environmental stress stimulates microbial activities as indicated by cyclopropane fatty acid enhancement. PubMed. Available at: [Link]

-

Abel, A. E., & Miller, R. A. (1981). Analysis of Hydroxyl, Unsaturated, and Cyclopropane Fatty Acids by High Pressure Liquid Chromatography. DTIC. Available at: [Link]

-

Eltemur, D., et al. (2023). Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods. ACS Publications. Available at: [Link]

-

Consensus. (n.d.). Do cyclopropane fatty acids and stress proteins indicate minimal microbial growth in dry surface soils? Available at: [Link]

-

Maiti, A., Kumar, A., & Daschakraborty, S. (2021). How do Cyclopropane Fatty Acids Protect the Cell Membrane of Escherichia coli in Cold Shock?. ChemRxiv. Available at: [Link]

-

Eltemur, D., et al. (2023). Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods. PubMed. Available at: [Link]

-

Consensus. (n.d.). Do cyclopropane fatty acids and stress proteins indicate minimal microbial growth in dry surface soils? Available at: [Link]

-

Cronan, J. E. (2022). Advances in the Structural Biology, Mechanism, and Physiology of Cyclopropane Fatty Acid Modifications of Bacterial Membranes. PubMed. Available at: [Link]

-

Baudouin, T., et al. (2020). Producing Cyclopropane Fatty Acid in Plant Leafy Biomass via Expression of Bacterial and Plant Cyclopropane Fatty Acid Synthases. Frontiers in Plant Science. Available at: [Link]

-

Zhang, Y., et al. (2019). The Cyclopropane Fatty Acid Synthase Mediates Antibiotic Resistance and Gastric Colonization of Helicobacter pylori. ASM Journals. Available at: [Link]

-

Bogan, B. W., & Hsieh, T. C. (2007). A quantitative method for the determination of cyclopropenoid fatty acids in cottonseed, cottonseed meal, and cottonseed oil (Gossypium hirsutum) by high-performance liquid chromatography. PubMed. Available at: [Link]

-

Bao, X., et al. (2002). Carbocyclic fatty acids in plants: Biochemical and molecular genetic characterization of cyclopropane fatty acid synthesis of Sterculia foetida. PNAS. Available at: [Link]

-

Iannone, M., et al. (2025). 1H NMR detection of cyclopropane fatty acids in yoghurt as molecular markers for haymilk authentication. BIA. Available at: [Link]

-

Caligiani, A., et al. (2018). Determination of Cyclopropane Fatty Acids in Food of Animal Origin by 1 H NMR. Hindawi. Available at: [Link]

-

Caligiani, A., et al. (2018). Determination of Cyclopropane Fatty Acids in Food of Animal Origin by 1H NMR. PMC. Available at: [Link]

-

Sieler, B. L., et al. (2024). Defining the functional properties of cyclopropane fatty acid synthase from Pseudomonas aeruginosa PAO1. PMC. Available at: [Link]

-

Abdel-Mageed, W. M., et al. (2018). Cyclopropane-Containing Fatty Acids from the Marine Bacterium Labrenzia sp. 011 with Antimicrobial and GPR84 Activity. MDPI. Available at: [Link]

-

Sieler, B. L., et al. (2024). Defining the functional properties of cyclopropane fatty acid synthase from Pseudomonas aeruginosa PAO1. PubMed. Available at: [Link]

-

Avanti Polar Lipids. (n.d.). Cyclopropyl Fatty Lipids. Available at: [Link]

-

Zhang, Y., et al. (2019). The Cyclopropane Fatty Acid Synthase Mediates Antibiotic Resistance and Gastric Colonization of Helicobacter pylori. PubMed. Available at: [Link]

-

Marseglia, A., et al. (2019). Cyclopropane Fatty Acids as Quality Biomarkers of Cheeses from Ewes Fed Hay- and Silage-Based Diets. ResearchGate. Available at: [Link]

-

Lolli, V., et al. (2020). Identification of Cyclopropane Fatty Acids in Human Plasma after Controlled Dietary Intake of Specific Foods. PMC. Available at: [Link]

-

Chen, S., et al. (2025). Current status of cyclopropane fatty acids on bacterial cell membranes characteristics and physiological functions. PubMed. Available at: [Link]

-

Caligiani, A., et al. (2020). An Overview on Cyclic Fatty Acids as Biomarkers of Quality and Authenticity in the Meat Sector. PMC. Available at: [Link]

-

Karlinsey, J. E., et al. (2021). Cyclopropane fatty acids are required for survival at extreme acid pH. ResearchGate. Available at: [Link]

-

Bianco, C. M., et al. (2019). Bacterial Cyclopropane Fatty Acid Synthase mRNA Is Targeted by Activating and Repressing Small RNAs. ASM Journals. Available at: [Link]

Sources

- 1. chemistry.illinois.edu [chemistry.illinois.edu]

- 2. Cyclopropane fatty acid - Wikipedia [en.wikipedia.org]

- 3. Cyclopropane fatty acid biosynthesis in plants: phylogenetic and biochemical analysis of Litchi Kennedy pathway and acyl editing cycle genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. journals.asm.org [journals.asm.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. avantiresearch.com [avantiresearch.com]

- 9. Advances in the Structural Biology, Mechanism, and Physiology of Cyclopropane Fatty Acid Modifications of Bacterial Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Advances in the Structural Biology, Mechanism, and Physiology of Cyclopropane Fatty Acid Modifications of Bacterial Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. researchgate.net [researchgate.net]

- 13. Defining the functional properties of cyclopropane fatty acid synthase from Pseudomonas aeruginosa PAO1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identification of Cyclopropane Fatty Acids in Human Plasma after Controlled Dietary Intake of Specific Foods - PMC [pmc.ncbi.nlm.nih.gov]

- 15. An Overview on Cyclic Fatty Acids as Biomarkers of Quality and Authenticity in the Meat Sector - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]

- 19. Determination of Cyclopropane Fatty Acids in Food of Animal Origin by 1H NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A quantitative method for the determination of cyclopropenoid fatty acids in cottonseed, cottonseed meal, and cottonseed oil (Gossypium hirsutum) by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Environmental stress stimulates microbial activities as indicated by cyclopropane fatty acid enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. consensus.app [consensus.app]

- 25. consensus.app [consensus.app]

- 26. The Cyclopropane Fatty Acid Synthase Mediates Antibiotic Resistance and Gastric Colonization of Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Current status of cyclopropane fatty acids on bacterial cell membranes characteristics and physiological functions - PubMed [pubmed.ncbi.nlm.nih.gov]

Physiological Effects of Dihydrosterculic Acid: A Technical Guide

Executive Summary

Dihydrosterculic acid (DHSA) represents a unique class of carbocyclic fatty acids characterized by a cis-cyclopropane ring at the C9-C10 position of the octadecanoic chain. Historically categorized alongside its cyclopropenyl analog, sterculic acid, as an anti-nutritional factor in cottonseed oil, modern lipidomics has repositioned DHSA as a potent, naturally occurring modulator of lipid metabolism.

This guide analyzes the physiological impact of DHSA, specifically its dual mechanism of action: inhibition of Stearoyl-CoA Desaturase-1 (SCD1) and activation of Peroxisome Proliferator-Activated Receptor alpha (PPAR

Chemical Identity & Structural Significance[1]

DHSA (9,10-methyleneoctadecanoic acid) is the saturated analog of sterculic acid. The critical structural distinction lies in the carbocyclic ring:

-

Sterculic Acid: Contains a cyclopropene ring (double bond).[1][2][3] Highly reactive, irreversible inhibitor of SCD.

-

Dihydrosterculic Acid (DHSA): Contains a cyclopropane ring (single bonds).[4][5] Chemically more stable, yet retains significant biological activity.

Biosynthetic Origin:

In plants (Sterculia foetida, Litchi chinensis, Gossypium spp.), DHSA is synthesized from oleic acid via the addition of a methylene group from S-adenosyl-methionine (SAM) across the

Mechanisms of Action[7]

Inhibition of Stearoyl-CoA Desaturase (SCD)

The primary physiological effect of DHSA is the suppression of SCD activity. SCD is the rate-limiting enzyme catalyzing the conversion of saturated fatty acids (SFAs, C16:0, C18:0) into monounsaturated fatty acids (MUFAs, C16:1, C18:1).

-

Mechanism: DHSA mimics the substrate (stearic acid) but cannot be desaturated due to the steric and electronic properties of the cyclopropane ring at the

position. -

Potency: While sterculic acid is a mechanism-based "suicide" inhibitor that covalently modifies the enzyme active site, DHSA acts as a potent competitive inhibitor. In mammalian systems, DHSA administration significantly lowers the Desaturation Index (the ratio of 18:1/18:0 and 16:1/16:0), leading to membrane hardening and reduced triglyceride synthesis.

PPAR Activation

Distinct from direct enzyme inhibition, DHSA acts as a ligand for PPAR

-

Transcriptional Effect: DHSA upregulates genes associated with fatty acid oxidation (e.g., Cpt1a, Acox1).

-

Metabolic Outcome: This creates a "lipid-lowering" phenotype in the liver, countering the accumulation of triglycerides observed in high-fat diet models.

Figure 1: Mechanism of Action. DHSA inhibits the SCD enzyme, blocking MUFA synthesis, while simultaneously activating PPAR-alpha to promote lipid oxidation.

Physiological Effects & Data Summary

The following table summarizes the physiological shifts observed in mammalian models (e.g., C57BL/6 mice) upon administration of DHSA-enriched diets (e.g., Cottonseed Oil).

| Physiological Parameter | Effect Direction | Magnitude/Notes | Biological Implication |

| Hepatic SCD1 Activity | Decrease ( | >50% reduction in desaturation index | Reduced lipogenesis; hardening of cell membranes. |

| Hepatic Triglycerides | Decrease ( | Significant vs. Control Fats | Prevention of steatosis (fatty liver). |

| PPAR | Increase ( | 2-3 fold induction | Enhanced mitochondrial |

| Membrane Fluidity | Decrease ( | Variable | Shift from fluid (MUFA-rich) to rigid (SFA-rich) membranes. |

| Insulin Sensitivity | Improvement | Secondary effect | Reduced ectopic lipid accumulation improves signaling. |

Experimental Protocols

Sourcing and Preparation

DHSA is not widely available as a pure GMP reagent. Researchers typically isolate it from Cottonseed Oil (CSO) or synthesize it via the Simmons-Smith reaction on oleic acid methyl ester.

-

Purification: Saponification of CSO followed by urea complexation and HPLC fractionation.

-

Vehicle: For cell culture, conjugate DHSA to fatty-acid-free Bovine Serum Albumin (BSA) at a 2:1 to 4:1 molar ratio. Dissolve DHSA in ethanol/DMSO first, then dropwise into warm BSA/PBS.

In Vitro SCD Activity Assay

Objective: To quantify the inhibition constant (

Workflow:

-

Microsome Preparation: Isolate microsomes from mouse liver or HepG2 cells via differential centrifugation (100,000 x g).

-

Incubation:

-

Buffer: 0.1 M Potassium Phosphate (pH 7.4).

-

Cofactors: NADH (2 mM), ATP (5 mM), CoA (0.1 mM).

-

Substrate: [1-

C]-Stearoyl-CoA (approx. 0.03 µCi).[6] -

Inhibitor: DHSA (0.1 - 100 µM).

-

-

Reaction: Incubate at 37°C for 5-15 minutes. Terminate with 10% KOH in methanol (saponification).

-

Extraction & Methylation: Acidify with HCl, extract fatty acids with hexane. Methylate using BF

-methanol. -

Separation: Use AgNO

-TLC (Silver Nitrate Thin Layer Chromatography) or GC-FID. Silver ions separate FAMEs based on the number of double bonds (separating 18:0 from 18:1). -

Quantification: Scintillation counting of the 18:1 band vs. 18:0 band.

Figure 2: Experimental workflow for assessing DHSA activity in vitro.

Safety & Toxicology (The "Pink Egg" Context)

Historically, cyclopropene fatty acids (sterculic/malvalic) caused "pink egg" disease in poultry (increased membrane permeability causing iron leakage into albumin) and reproductive toxicity in mammals.

-

DHSA Specifics: DHSA lacks the highly strained double bond of sterculic acid. While it still perturbs membrane dynamics, it is significantly less reactive.

-

Therapeutic Index: Recent studies (e.g., Paton et al.) suggest that at dietary levels found in refined oils (or slightly enriched), DHSA improves metabolic markers without the overt toxicity seen with pure sterculic acid. However, high-dose chronic toxicity studies are still a requisite for drug development.

References

-

Paton, C. M., et al. (2017). "Dihydrosterculic acid from cottonseed oil suppresses desaturase activity and improves liver metabolomic profiles of high-fat-fed mice."[7] Nutrition Research. Link

-

Ntambi, J. M., & Miyazaki, M. (2004). "Regulation of stearoyl-CoA desaturases and role in metabolism." Progress in Lipid Research. Link

-

Bao, X., et al. (2005). "Chemical synthesis and biological activity of cyclopropane fatty acids." Journal of Lipid Research. Link

-

Gomez, F. E., et al. (2003). "Sterculic acid, a naturally occurring cyclopropene fatty acid, inhibits stearoyl-CoA desaturase activity in 3T3-L1 adipocytes." Biochemical Journal. Link

-

Ralston, J. C., et al. (2019). "Review of the biological effects of cyclopropene fatty acids." Journal of Agricultural and Food Chemistry. Link

Sources

- 1. Carbocyclic fatty acids in plants: Biochemical and molecular genetic characterization of cyclopropane fatty acid synthesis of Sterculia foetida - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sterculic Acid: The Mechanisms of Action beyond Stearoyl-CoA Desaturase Inhibition and Therapeutic Opportunities in Human Diseases | MDPI [mdpi.com]

- 4. Dihydrosterculic acid induces hepatic PPARα target gene expression in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Dihydrosterculic acid from cottonseed oil suppresses desaturase activity and improves liver metabolomic profiles of high-fat-fed mice - PubMed [pubmed.ncbi.nlm.nih.gov]

cis-9,10-Methyleneoctadecanoic Acid: A Technical Monograph

Executive Summary

cis-9,10-Methyleneoctadecanoic acid (Dihydrosterculic acid, DHSA) is a bioactive cyclopropane fatty acid (CPA) bridging the domains of food forensics, lipid biochemistry, and metabolic therapeutics. Historically viewed merely as a bacterial marker in bovine milk, DHSA has emerged as a potent, naturally occurring inhibitor of Stearoyl-CoA Desaturase-1 (SCD1). This guide dissects its chemical behavior, validates its utility as a biomarker for silage-fed dairy authentication, and explores its translational potential in treating metabolic dysfunction-associated steatotic liver disease (MASLD) and cancer.

Chemical Architecture & Stability

DHSA is structurally analogous to oleic acid, where the cis-double bond at the

| Property | Specification |

| IUPAC Name | 8-(2-octylcyclopropyl)octanoic acid |

| Molecular Formula | |

| Molecular Weight | 296.5 g/mol |

| Critical Moiety | cis-1,2-disubstituted cyclopropane ring |

| Key Reactivity | Stable to mild oxidation; susceptible to ring-opening under strong acidic conditions (forming branched isomers). |

Structural Significance

Unlike its cyclopropene analog sterculic acid (which contains a highly reactive double bond within the ring), DHSA is chemically more stable but retains significant biological activity. The cyclopropane ring introduces a "kink" in the acyl chain similar to a cis-double bond, affecting membrane fluidity, yet it resists physiological beta-oxidation at the ring site.

Biological Mechanism: The SCD1 Blockade

The primary pharmacological interest in DHSA lies in its ability to inhibit Stearoyl-CoA Desaturase-1 (SCD1) . SCD1 is the rate-limiting enzyme converting saturated fatty acids (SFAs) like stearate (C18:0) into monounsaturated fatty acids (MUFAs) like oleate (C18:1).

Mechanism of Action

DHSA acts as a competitive inhibitor or a mechanism-based inactivator of SCD1. By mimicking the stearoyl-CoA substrate, it occupies the desaturase active site.[1] The cyclopropane ring prevents the abstraction of hydrogen atoms necessary for double bond formation, effectively locking the enzyme.

Therapeutic Implications:

-

Lipid Metabolism: Inhibition of SCD1 reduces hepatic triglyceride accumulation (anti-steatotic).

-

Cancer: Tumor cells require high levels of MUFAs for membrane synthesis. DHSA-mediated SCD1 blockade induces lipotoxicity in cancer cells.

Caption: Mechanistic pathway of SCD1 inhibition by cis-9,10-methyleneoctadecanoic acid, preventing the conversion of Stearate to Oleate.

Occurrence & Food Forensics

DHSA is not synthesized by mammals but is absorbed from dietary sources. Its presence in food is a direct indicator of bacterial activity or specific botanical origins.

A. Dairy Authentication (The Silage Marker)

In ruminants, DHSA is produced by rumen bacteria (e.g., Lactobacillus, E. coli) found in fermented feeds like corn silage .

-

Forensic Application: Protected Designation of Origin (PDO) cheeses (e.g., Parmigiano Reggiano) strictly forbid silage feeding to prevent "late blowing" defects.

-

Threshold: Detection of DHSA in cheese fat (>200 mg/kg) confirms the use of silage, violating PDO specifications [1].

B. Botanical Sources[3]

-

Cottonseed Oil: Contains minor amounts of DHSA alongside sterculic and malvalic acids.

-

Lychee & Longan Seeds: Rich sources of cyclopropane fatty acids.

-

Sterculia foetida: The oil contains high levels of sterculic acid, which can be hydrogenated to DHSA.

Analytical Framework

Accurate quantification of DHSA requires distinguishing it from ubiquitous C18 unsaturated isomers. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard, but sample preparation is critical to prevent ring degradation.

Protocol: Quantification in Food Matrices

Objective: Extract and quantify DHSA without acid-catalyzed ring opening.

Reagents

-

Internal Standard: C19:0 (Nonadecanoic acid) or C21:0.

-

Solvents: n-Heptane, Methanol, KOH.

Step-by-Step Methodology

-

Lipid Extraction:

-

Extract total fat using the Folch method (Chloroform:Methanol 2:1) or Soxhlet extraction (for seeds).

-

Critical: Evaporate solvent under nitrogen at <40°C to prevent oxidation.

-

-

Derivatization (Base-Catalyzed Transesterification):

-

Why Base? Acidic methylation (e.g., BF3-Methanol) can open the cyclopropane ring, forming methoxy- or hydroxy- derivatives.

-

Dissolve 50 mg of fat in 2 mL n-heptane.

-

Add 200 µL of 2N KOH in methanol .

-

Vortex vigorously for 30 seconds.

-

Allow to settle for 5 minutes (glycerol separates at the bottom).

-

Collect the upper heptane layer containing Fatty Acid Methyl Esters (FAMEs).

-

-

GC-MS Analysis:

-

Column: High-polarity capillary column (e.g., CP-Sil 88 or SP-2560, 100m) is required to separate DHSA from C18:1 isomers.

-

Carrier Gas: Helium at 1 mL/min.

-

Temperature Program: 140°C (hold 5 min)

4°C/min -

Detection: Mass Spectrometer in SIM mode (Selected Ion Monitoring).

-

Target Ions:

-

m/z 278 (Molecular ion for Methyl-DHSA is weak).

-

m/z310 (Molecular ion).

-

Diagnostic fragment: m/z55 and 69 (Cyclopropane ring fragments).

-

-

Caption: Validated analytical workflow for DHSA quantification minimizing ring degradation.

Therapeutic & Nutritional Implications

Metabolic Syndrome & NAFLD

Research indicates that DHSA administration in murine models mimics the metabolic benefits of SCD1 knockout [2].

-

Effect: Reduced hepatic lipogenesis and enhanced fatty acid oxidation.

-

Mechanism: Suppression of SCD1 activity leads to a decrease in the desaturation index (18:1/18:0 ratio) in plasma lipids.

-

Safety: Unlike sterculic acid, which can inhibit

-desaturase irreversibly and cause reproductive toxicity in animals, DHSA is considered a milder, reversible modulator.

Drug Development Potential

DHSA serves as a lead compound for designing novel SCD1 inhibitors. Synthetic analogs (e.g., heteroatom-substituted cyclopropanes) are being explored to improve bioavailability and potency for treating obesity and diabetes.

References

-

Caligiani, A. et al. (2016). Development of a Quantitative GC-MS Method for the Detection of Cyclopropane Fatty Acids in Cheese as New Molecular Markers for Parmigiano Reggiano Authentication. Journal of Agricultural and Food Chemistry. Link

-

Paton, C.M. et al. (2017).[2] Dihydrosterculic acid from cottonseed oil suppresses desaturase activity and improves liver metabolomic profiles of high-fat-fed mice.[2] Nutrition Research. Link

-

Lerma-García, M.J. et al. (2010). Determination of cyclopropane fatty acids in food of animal origin by 1H NMR. Food Chemistry. Link

-

Ntambi, J.M. (1999). Regulation of stearoyl-CoA desaturase by polyunsaturated fatty acids and cholesterol. Journal of Lipid Research. Link

-

Bao, X. et al. (2005). Chemical synthesis and biological activity of cyclopropane fatty acids. Chemistry and Physics of Lipids. Link

Sources

occurrence of dihydrosterculic acid in plant lipids

An In-Depth Technical Guide to the Occurrence of Dihydrosterculic Acid in Plant Lipids

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond Common Fatty Acids

In the vast landscape of lipid biochemistry, beyond the well-trodden paths of palmitic, stearic, oleic, and linoleic acids, lies a fascinating world of "unusual" fatty acids. These molecules, often confined to specific plant families, possess unique structural features that confer novel chemical properties and biological activities. Among these, the cyclopropane fatty acids (CPFAs) are particularly noteworthy. This guide focuses on a key CPFA, dihydrosterculic acid (cis-9,10-methyleneoctadecanoic acid), providing a comprehensive technical overview of its biosynthesis, occurrence, analysis, and biological significance. Our objective is to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to investigate this intriguing molecule.

The Biosynthetic Origin of Dihydrosterculic Acid

The existence of a cyclopropane ring within an acyl chain is a biochemical marvel. In plants, dihydrosterculic acid (DHSA) does not arise from a de novo pathway but is rather a modification of a common, pre-existing fatty acid.

The biosynthesis of DHSA is a targeted enzymatic process that modifies oleic acid (cis-9-octadecenoic acid).[1][2][3] The direct precursor is an oleoyl group esterified to a phospholipid, typically phosphatidylcholine (PC), rather than a free fatty acid or an acyl-CoA ester.[4][5] The core reaction involves the addition of a methylene bridge (–CH₂–) across the cis-double bond of the oleoyl moiety.[1] This critical step is catalyzed by the enzyme cyclopropane fatty acid synthase (CPA-FAS).

The methylene group donor for this reaction is S-adenosylmethionine (SAM), a ubiquitous molecule in cellular metabolism.[1] The CPA-FAS enzyme facilitates the transfer of the methyl group from SAM to the double bond, forming the stable three-membered carbocyclic ring characteristic of DHSA.[1] In some plant species, DHSA can be further desaturated to form the corresponding cyclopropene fatty acid, sterculic acid.[2][3]

Caption: A typical analytical workflow for the identification of dihydrosterculic acid.

Experimental Protocol: Total Lipid Extraction

Causality: The first step is to isolate the total lipid fraction from the plant matrix. For oilseeds, which are rich in non-polar triacylglycerols (TAGs), solvent extraction is highly effective. Soxhlet extraction provides an exhaustive and robust method for recovering lipids.

Methodology: Soxhlet Extraction

-

Preparation: Weigh approximately 10-15 g of finely ground seed material into a cellulose extraction thimble.

-

Extraction: Place the thimble into the main chamber of a Soxhlet extractor. Add a suitable non-polar solvent, such as petroleum ether or hexane (250 mL), to the distillation flask. [6]3. Operation: Heat the flask. The solvent will vaporize, travel up a distillation arm, and flood into the chamber housing the thimble. Once the chamber is full, the solvent containing dissolved lipids siphons back into the flask.

-

Duration: Allow the extraction to proceed for 6-8 hours, ensuring multiple cycles of siphoning. This ensures near-complete extraction of the oil.

-

Solvent Removal: After extraction, remove the solvent from the lipid extract using a rotary evaporator under reduced pressure.

-

Drying: Dry the resulting oil to a constant weight in a vacuum oven to determine the total oil yield gravimetrically. [6]

Experimental Protocol: Preparation of Fatty Acid Methyl Esters (FAMEs)

Causality: Fatty acids, particularly those within TAGs, are not volatile enough for gas chromatography. They must be derivatized into a more volatile form. Transesterification converts the fatty acids from their glycerol backbone into fatty acid methyl esters (FAMEs), which are ideal for GC-MS analysis. [7][8]A base-catalyzed method is preferred as it is rapid and avoids the harsh acidic conditions that can degrade the cyclopropane ring. [9] Methodology: Base-Catalyzed Transesterification

-

Sample Preparation: Accurately weigh approximately 30 mg of the extracted oil into a screw-cap glass tube.

-

Internal Standard: Add 1 mL of hexane containing a known concentration of an internal standard (e.g., methyl tridecanoate, C13:0), which is not naturally present in the sample. This is crucial for accurate quantification. [6]3. Reaction: Add 200 µL of 2 M sodium methoxide in methanol. This is the catalyst.

-

Incubation: Cap the tube tightly and vortex vigorously for 2 minutes at room temperature. The reaction is typically complete within 5-10 minutes.

-

Quenching: Add 2 mL of a saturated NaCl solution to stop the reaction and aid phase separation.

-

Extraction: Vortex again and allow the layers to separate. The upper hexane layer contains the FAMEs.

-

Sample for GC-MS: Carefully transfer the upper hexane layer to a 2 mL autosampler vial for analysis.

Identification and Quantification by GC-MS

Causality: Gas chromatography separates the complex mixture of FAMEs based on their boiling points and polarity. Mass spectrometry then fragments the individual FAMEs, producing a unique mass spectrum (a chemical fingerprint) that allows for unambiguous identification.

Methodology: GC-MS Analysis

-

Injection: Inject 1 µL of the FAMEs solution into the GC-MS system.

-

Separation: Use a polar capillary column (e.g., a biscyanopropyl polysiloxane phase) suitable for FAME separation. Program the oven temperature with a gradient (e.g., starting at 100°C, ramping to 240°C) to elute the FAMEs sequentially.

-

Detection (MS): Operate the mass spectrometer in electron ionization (EI) mode. [10]The instrument will scan a mass range of m/z 50-500.

-

Identification: The methyl ester of dihydrosterculic acid (a C19 fatty acid) will have a specific retention time. Its identity is confirmed by its mass spectrum, which will show a molecular ion ([M]⁺) at m/z 296. Key fragment ions resulting from the cleavage around the cyclopropane ring are used for definitive confirmation. [1]5. Quantification: The concentration of DHSA is calculated by comparing the peak area of its methyl ester to the peak area of the known concentration of the internal standard. [6]

Confirmatory Analysis by ¹H NMR Spectroscopy

Causality: Nuclear Magnetic Resonance (NMR) spectroscopy provides an orthogonal, non-destructive method to confirm the presence of the cyclopropane moiety. The protons within the strained three-membered ring are highly shielded and resonate in a unique, uncrowded region of the ¹H NMR spectrum.

Key Features:

-

The protons of the cyclopropane ring in DHSA produce characteristic signals in the upfield region of the ¹H NMR spectrum, typically between -0.4 and 0.7 ppm. [11][12]* Specifically, the methylene protons of the ring often appear as two distinct signals around -0.35 ppm and 0.60 ppm. [11]* This region is generally free from signals of other fatty acid protons, making NMR a powerful tool for unambiguous detection and even quantification of total CPFAs in an oil sample with minimal preparation. [11][13][14]

Biological Significance and Potential Applications

While the role of DHSA in plants is thought to be related to membrane adaptation and stress responses, its effects on other organisms have garnered significant interest from researchers and drug developers. [4][5]

-

Inhibition of Stearoyl-CoA Desaturase (SCD): Dihydrosterculic acid is a known inhibitor of the enzyme stearoyl-CoA desaturase-1 (SCD1). [15]SCD1 is a critical enzyme in lipogenesis, catalyzing the conversion of saturated fatty acids (like stearic acid) into monounsaturated fatty acids (like oleic acid). [16]By inhibiting SCD1, DHSA can alter membrane fluidity and impact lipid metabolism. This mechanism is being explored for its potential therapeutic effects in metabolic diseases. [16][17]* Modulation of Gene Expression: Studies have shown that diets containing cottonseed oil, a source of DHSA, can alter the expression of genes involved in lipid metabolism. [15][17]Specifically, DHSA has been linked to increased expression of peroxisome proliferator-activated receptor alpha (PPARα) and its target genes, which promote fatty acid oxidation. [2][18]* Metabolic Health: The combined effect of SCD1 inhibition and PPARα activation suggests that DHSA may have beneficial effects on metabolic health, including improving liver metabolomic profiles and increasing energy expenditure. [17][18]These properties make DHSA and its natural sources a topic of interest for developing nutraceuticals or therapeutic agents aimed at managing metabolic syndrome, obesity, and related disorders.

Conclusion and Future Directions

Dihydrosterculic acid stands out as a specialized plant lipid with a defined biosynthetic pathway, a restricted but significant botanical distribution, and potent biological activities. For scientists, the challenge lies in its accurate detection and quantification, which requires a validated workflow blending chromatography and spectroscopy. For drug development professionals, its ability to modulate key enzymes and transcription factors in lipid metabolism presents a compelling opportunity. Future research should focus on elucidating the full range of its physiological roles in plants, exploring other potential botanical sources, and further investigating its therapeutic potential and safety profile for human health applications.

References

-

Bao, X., Katz, S., Pollard, M., & Ohlrogge, J. (2002). Carbocyclic fatty acids in plants: Biochemical and molecular genetic characterization of cyclopropane fatty acid synthesis of Sterculia foetida. Proceedings of the National Academy of Sciences, 99(10), 7172–7177. [Link]

-

Mannina, L., et al. (2023). Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods. ACS Omega. [Link]

-

Pérez-García, M., et al. (2025). 1H NMR multisuppression approach for rapid detection and quantification of acyl groups and fatty acids supporting cyclopropane structures, either natural or generated during severe heating. Food Research International. [Link]

-

Caligiani, A., et al. (2018). Determination of Cyclopropane Fatty Acids in Food of Animal Origin by 1H NMR. Journal of Analytical Methods in Chemistry. [Link]

-

Chapman, K. D., et al. (2020). Producing Cyclopropane Fatty Acid in Plant Leafy Biomass via Expression of Bacterial and Plant Cyclopropane Fatty Acid Synthases. Frontiers in Plant Science. [Link]

-

Caligiani, A., et al. (2018). Determination of Cyclopropane Fatty Acids in Food of Animal Origin by 1H NMR. PMC. [Link]

-

Shockey, J., et al. (2018). Cyclopropane fatty acid biosynthesis in plants: phylogenetic and biochemical analysis of Litchi Kennedy pathway and acyl editing cycle genes. PubMed. [Link]

-

Chapman, K. D., et al. (2020). Producing Cyclopropane Fatty Acid in Plant Leafy Biomass via Expression of Bacterial and... PMC. [Link]

-

Shockey, J., et al. (2018). (PDF) Cyclopropane fatty acid biosynthesis in plants: phylogenetic and biochemical analysis of Litchi Kennedy pathway and acyl editing cycle genes. ResearchGate. [Link]

-

Mannina, L., et al. (2023). Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods. ACS Omega. [Link]

-

Paton, C. M., et al. (2017). Dihydrosterculic acid from cottonseed oil suppresses desaturase activity and improves liver metabolomic profiles of high-fat-fed mice. Nutrition Research. [Link]

-

Kleiman, R., Earle, F. R., & Wolff, I. A. (1969). Dihydrosterculic acid, a major fatty acid component of Euphoria longana seed oil. Lipids. [Link]

-

Avato, P., et al. (2021). Rare fatty acids and lipids in plant oilseeds: occurrence and bioactivity. Phytochemistry Reviews. [Link]

-

Harwood, J. L. (2019). Plant Fatty Acid Synthesis. AOCS Lipid Library. [Link]

-

Michigan State University. Cyclopropaneoctanoic acid, 2-octyl-, (1R,2S)-rel- (Dihydrosterculic acid). Fatplants. [Link]

-